Phosphinic acid, bis(o-methoxyphenyl)-
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Overview
Description
Phosphinic acid, bis(o-methoxyphenyl)-, also known as bis(4-methoxyphenyl)phosphinic acid, is an organophosphorus compound with the molecular formula C14H15O4P. This compound is characterized by the presence of two methoxyphenyl groups attached to a phosphinic acid moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl)phosphinic acid typically involves the reaction of 4-methoxyphenylphosphine oxide with appropriate reagents under controlled conditions. One common method includes the reaction of 4-methoxyphenylphosphine oxide with an oxidizing agent to form the desired phosphinic acid .
Industrial Production Methods
Industrial production of bis(4-methoxyphenyl)phosphinic acid may involve similar synthetic routes but on a larger scale. The process often includes steps such as purification and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Scientific Research Applications
Bis(4-methoxyphenyl)phosphinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of bis(4-methoxyphenyl)phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl)phosphinic acid: Similar structure but with nitro groups instead of methoxy groups.
Phenylphosphinic acid: Contains only one phenyl group attached to the phosphinic acid moiety.
Diphenylphosphinic acid: Contains two phenyl groups without any substituents.
Uniqueness
Bis(4-methoxyphenyl)phosphinic acid is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific electronic or steric properties are required .
Properties
CAS No. |
114617-74-2 |
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Molecular Formula |
C14H15O4P |
Molecular Weight |
278.24 g/mol |
IUPAC Name |
bis(2-methoxyphenyl)phosphinic acid |
InChI |
InChI=1S/C14H15O4P/c1-17-11-7-3-5-9-13(11)19(15,16)14-10-6-4-8-12(14)18-2/h3-10H,1-2H3,(H,15,16) |
InChI Key |
QGEXDLKDFKFMNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(=O)(C2=CC=CC=C2OC)O |
Origin of Product |
United States |
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